(Z)-5-(4-methoxybenzylidene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-3-(2-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S2/c1-21-13-9-7-12(8-10-13)11-16-17(20)19(18(23)24-16)14-5-3-4-6-15(14)22-2/h3-11H,1-2H3/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOKSQSKRJPHAH-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone method for synthesizing benzylidene-thiazolidinone derivatives. For the target compound, this involves reacting a preformed rhodanine scaffold with 4-methoxybenzaldehyde under acidic conditions.
Synthesis of 3-(2-Methoxyphenyl)-2-Thioxothiazolidin-4-One (Intermediate)
The rhodanine intermediate is prepared by condensing 2-methoxyaniline with carbon disulfide and bromoacetic acid. In a representative protocol:
- Step 1 : 2-Methoxyaniline (1.23 g, 10 mmol) is treated with carbon disulfide (0.76 mL, 12 mmol) and triethylamine (1.4 mL, 10 mmol) in ethyl acetate at 0–5°C for 12 hours.
- Step 2 : The resultant dithiocarbamate is reacted with bromoacetic acid (1.39 g, 10 mmol) in aqueous sodium bicarbonate (pH 8–9), followed by hydrochloric acid reflux to yield 3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one (2.1 g, 78% yield).
Aldol Condensation with 4-Methoxybenzaldehyde
The intermediate (1.0 g, 4.6 mmol) is refluxed with 4-methoxybenzaldehyde (0.69 g, 5.0 mmol) in acetic acid (10 mL) and sodium acetate (2.5 g, 30 mmol) for 12–20 hours. The product is isolated via filtration and recrystallized from ethanol, yielding (Z)-5-(4-methoxybenzylidene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one (1.4 g, 85%).
Table 1: Optimization of Classical Synthesis
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Acetic acid | 85 |
| Catalyst | Sodium acetate | 85 |
| Temperature | Reflux (118°C) | 85 |
| Reaction Time | 20 hours | 85 |
| Aldehyde Equivalence | 1.1 equiv | 85 |
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the condensation step, reducing reaction times from hours to minutes.
Protocol
A mixture of 3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one (0.2 mmol), 4-methoxybenzaldehyde (0.2 mmol), and piperidine (3 drops) in ethanol (5 mL) is irradiated at 100°C for 25 minutes using a monomode microwave reactor. Post-cooling, the product precipitates upon ice-water addition, yielding 92% after vacuum drying.
Table 2: Microwave vs. Classical Synthesis
| Method | Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Classical | 20 h | 85 | 98.5 |
| Microwave | 25 min | 92 | 99.1 |
Multi-Component Reaction Strategies
Multi-component reactions (MCRs) offer a one-pot route to thiazolidin-4-ones, bypassing intermediate isolation.
Vanadyl Sulfate-Catalyzed Synthesis
Adapting Angapelly et al.'s green chemistry approach:
- Reactants : 2-Methoxyaniline (10 mmol), 4-methoxybenzaldehyde (11 mmol), and thioglycolic acid (10 mmol).
- Conditions : Vanadyl sulfate (0.5 mmol) in acetonitrile under ultrasonic irradiation (40 kHz, 60°C) for 2 hours.
- Workup : The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1), yielding 80% of the target compound.
Polypropylene Glycol (PPG)-Mediated Synthesis
Prasad et al.'s method employs PPG as a recyclable catalyst:
- Reactants : 2-Methoxyaniline, 4-methoxybenzaldehyde, and thioglycolic acid (1:1:1 molar ratio).
- Conditions : Heated at 110°C in PPG (5 mL) for 6 hours.
- Yield : 83% after recrystallization from ethanol.
Structural Characterization and Validation
The synthesized compound is validated using spectroscopic techniques:
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Advantages | Limitations |
|---|---|---|
| Classical | High reproducibility | Long reaction time |
| Microwave | Rapid, high yield | Specialized equipment required |
| MCR (Vanadyl) | Eco-friendly, one-pot | Moderate yield |
| MCR (PPG) | Catalyst recyclability | Elevated temperature required |
Chemical Reactions Analysis
Types of Reactions
(Z)-5-(4-methoxybenzylidene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion of the thioketone group to a sulfoxide or sulfone
Reduction: Reduction of the carbonyl group to an alcohol
Substitution: Nucleophilic substitution reactions at the methoxy groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of alcohol derivatives
Substitution: Formation of alkylated or acylated derivatives
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-(4-methoxybenzylidene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological membranes and disrupt cellular processes makes it a valuable tool for studying microbial resistance and developing new therapeutic agents.
Medicine
In medicine, this compound is being investigated for its potential as an anti-inflammatory and anticancer agent. Its ability to modulate key signaling pathways and inhibit the growth of cancer cells has garnered significant interest in the field of oncology.
Industry
In industrial applications, this compound is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (Z)-5-(4-methoxybenzylidene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit key enzymes and disrupt cellular processes, leading to antimicrobial and anticancer effects. The compound’s ability to modulate signaling pathways, such as the NF-κB and MAPK pathways, contributes to its anti-inflammatory and anticancer properties.
Comparison with Similar Compounds
Substituent Variations on the Benzylidene Ring
The 4-methoxybenzylidene group in the target compound is compared to analogs with different substituents or positions (Table 1):
Key Findings :
Substituent Variations at Position 3
The 2-methoxyphenyl group at position 3 distinguishes the target compound from analogs with bulkier or polar substituents (Table 2):
Key Findings :
Physicochemical and Structural Comparisons
- Melting Points : The target compound’s melting point is unreported, but analogs with 4-methoxybenzylidene and aryl substituents range from 190–266°C .
- Crystallinity: Methoxy groups improve crystallinity, as seen in (Z)-5-(4-chlorobenzylidene)-2-thioxothiazolidin-4-one, which forms stable monoclinic crystals .
- Electronic Properties : MBTMT (4-methoxybenzylidene) exhibits a lower band gap (3.2 eV) and higher dipole moment (4.1 D) than CBTMT (4-chloro), enhancing corrosion inhibition .
Biological Activity
(Z)-5-(4-methoxybenzylidene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a thiazolidine core, which is known for its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential clinical applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- A thiazolidine ring , which contributes to its biological activity.
- Methoxy groups at the 4 and 2 positions, enhancing lipophilicity and potentially improving bioavailability.
Antibacterial Activity
Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.5 to 200 µM, indicating their potential as antibacterial agents .
Table 1: Antibacterial Activity of Thiazolidinone Derivatives
| Compound Name | Bacterial Strain | MIC (µM) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.5 |
| Compound B | Escherichia coli | 125 |
| This compound | Pseudomonas aeruginosa | 100 |
Antifungal Activity
In addition to antibacterial effects, thiazolidinone derivatives have shown promising antifungal activity. Studies indicate that these compounds can inhibit the growth of fungi such as Candida albicans, with effective concentrations often reported at sub-MIC levels . The mechanism appears to involve disruption of fungal cell wall synthesis.
Table 2: Antifungal Activity Against Candida albicans
| Compound Name | Concentration (µM) | Effectiveness (%) |
|---|---|---|
| Compound C | 6.25 | 75 |
| Compound D | 12.5 | 50 |
| This compound | 6.25 | 80 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many thiazolidinones act by inhibiting key enzymes involved in bacterial cell wall synthesis and fungal metabolism.
- Biofilm Disruption : Recent studies indicate that these compounds can reduce biofilm formation in bacteria, which is critical for their pathogenicity . The ability to inhibit biofilm formation suggests a dual role in both treatment and prevention of infections.
- Reactive Oxygen Species (ROS) Generation : Some derivatives have been shown to induce oxidative stress in microbial cells, leading to cell death.
Case Studies
A notable study conducted on a series of thiazolidinone derivatives demonstrated their effectiveness against multi-drug resistant strains of bacteria. The study reported that modifications in the benzylidene moiety significantly influenced the antibacterial potency, with specific substitutions leading to enhanced activity .
Another case study focused on the antifungal properties of thiazolidinones against clinical isolates of Candida. The results indicated that certain derivatives exhibited over 70% inhibition at low concentrations, showcasing their potential as therapeutic agents in treating fungal infections .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing (Z)-5-(4-methoxybenzylidene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one, and how are they addressed?
- Methodological Answer : The synthesis involves a multi-step process, including condensation of 4-methoxybenzaldehyde with 2-methoxyphenyl precursors under basic conditions. Challenges include controlling stereoselectivity (Z-configuration) and optimizing yields.
- Step 1 : Condensation of 4-methoxybenzaldehyde with thiazolidinone precursors in ethanol under reflux (70–80°C) for 12–24 hours .
- Step 2 : Purification via recrystallization (methanol/water) or column chromatography to isolate the Z-isomer. TLC monitoring (hexane:ethyl acetate, 7:3) ensures reaction progress .
- Key Variables : Solvent polarity, base selection (e.g., piperidine vs. NaOH), and temperature critically influence yield (typically 24–73% for analogous thiazolidinones) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural insights do they provide?
- Methodological Answer :
- 1H/13C NMR : Confirms the Z-configuration via coupling constants (J = 12–14 Hz for vinyl protons) and assigns methoxy groups (δ 3.8–4.0 ppm) .
- FT-IR : Identifies thioxo (C=S) stretches at ~1250 cm⁻¹ and carbonyl (C=O) at ~1700 cm⁻¹ .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ = 399.1 for C19H16NO3S2) .
Q. How do the methoxy and thioxo groups influence the compound’s reactivity and solubility?
- Methodological Answer :
- Methoxy Groups : Enhance lipophilicity (logP ~3.5), improving membrane permeability but reducing aqueous solubility. This is critical for in vitro bioactivity assays .
- Thioxo Group : Increases electrophilicity, enabling nucleophilic substitutions (e.g., with amines) to generate derivatives for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s anticancer activity?
- Methodological Answer :
- Modifications : Replace 4-methoxybenzylidene with halogenated (e.g., 4-F) or nitro-substituted groups to enhance DNA intercalation.
- Assays :
- In Vitro : MTT assays on cancer cell lines (e.g., MCF-7, IC50 = 8.2 µM vs. 12.4 µM for parent compound) .
- Mechanistic Studies : Molecular docking to tubulin (PDB: 1SA0) reveals binding affinity differences due to substituent bulk .
- Data Table :
| Derivative | Substituent | IC50 (µM, MCF-7) | Tubulin Binding (ΔG, kcal/mol) |
|---|---|---|---|
| Parent | 4-OCH3 | 12.4 | -7.2 |
| 4-F | 4-F | 8.2 | -8.5 |
| 4-NO2 | 4-NO2 | 5.6 | -9.1 |
Q. What computational strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate compound-protein interactions (e.g., COX-2) to identify conformational stability issues across studies .
- QSAR Models : Use descriptors like polar surface area (PSA) and H-bond acceptors to predict bioavailability discrepancies .
- Validation : Cross-reference in silico results with experimental IC50 values from multiple labs to isolate assay-specific variables (e.g., cell line heterogeneity) .
Q. How can crystallographic data improve the design of analogs with enhanced thermal stability?
- Methodological Answer :
- SHELX Refinement : Resolve crystal packing (e.g., C–H···S interactions) to identify rigid regions. For example, the thioxo group forms a 2.9 Å contact with adjacent methoxy groups, stabilizing the Z-configuration .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., 12% S···H contacts) to guide substituent placement for improved melting points (e.g., 172–280°C for analogs) .
Data Contradiction Analysis
Q. Why do antimicrobial activity results vary between Gram-positive and Gram-negative bacteria?
- Methodological Answer :
- Lipophilicity vs. Permeability : Higher logP (>4) improves Gram-positive (e.g., S. aureus) penetration but hinders Gram-negative (e.g., E. coli) uptake due to outer membrane complexity .
- Experimental Design : Standardize broth microdilution assays (CLSI guidelines) and control for efflux pump activity (e.g., using PAβN inhibitor) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
